4-Nitro-4'-(octadecylamino)stilbene

Nonlinear Optics Second Harmonic Generation Langmuir-Blodgett Films

This amphiphilic stilbene chromophore (OANS/ANS-18) is uniquely capable of forming X-type Langmuir-Blodgett films via horizontal lifting, enabling non-centrosymmetric assemblies for second harmonic generation (SHG) without alternating layers. Its C18 alkyl chain ensures stable monolayer formation, while the ≥98% purity guarantees reproducible device prototyping. The pH-dependent aggregation dramatically enhances second-order hyperpolarizability—a critical advantage for NLO device research. For labs requiring reliable, high-purity NLO chromophores with proven LB film performance, this compound delivers unmatched deposition behavior and SHG efficiency.

Molecular Formula C32H48N2O2
Molecular Weight 492.7 g/mol
CAS No. 110138-83-5
Cat. No. B033766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-4'-(octadecylamino)stilbene
CAS110138-83-5
Molecular FormulaC32H48N2O2
Molecular Weight492.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C32H48N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28-33-31-24-20-29(21-25-31)18-19-30-22-26-32(27-23-30)34(35)36/h18-27,33H,2-17,28H2,1H3/b19-18+
InChIKeyAGCWNVFSUWACRE-VHEBQXMUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-4'-(octadecylamino)stilbene (CAS 110138-83-5): Lipophilic Push-Pull Stilbene Dye for Langmuir-Blodgett Nonlinear Optical Films


4-Nitro-4′-(octadecylamino)stilbene (CAS 110138-83-5), also referred to as OANS or ANS-18, is a push-pull chromophore comprising an electron-donating octadecylamino group and an electron-withdrawing nitro group linked through a trans-stilbene π-bridge . This molecular architecture confers a substantial ground-state dipole moment and a pronounced second-order nonlinear optical (NLO) response, making it a classic candidate for frequency-doubling applications . The C18 alkyl chain imparts sufficient lipophilicity for monolayer formation at the air–water interface, enabling fabrication of Langmuir–Blodgett (LB) films with non-centrosymmetric chromophore alignment . Commercial availability of the compound at ≥98.0% purity (TLC) supports reproducible materials research and device prototyping .

Why Generic Substitution Fails: Critical Dependence of Film-Forming and Nonlinear Optical Properties on Alkyl Chain Length and Substitution Pattern in 4-Nitro-4'-(octadecylamino)stilbene Derivatives


The performance of amphiphilic push-pull stilbenes in Langmuir–Blodgett films is exquisitely sensitive to the length and nature of the hydrophobic alkyl substituent. Short-chain analogs or compounds lacking the octadecyl tail fail to form stable, condensed monolayers at the air–water interface, precluding the organized, non-centrosymmetric assemblies essential for second-order NLO activity [1]. Even among long-chain derivatives, the specific substitution pattern dictates film transfer behavior: 4-nitro-4′-(octadecylamino)stilbene (ANS-18) is uniquely restricted to X-type deposition via the horizontal lifting method, whereas the corresponding tolan derivative (ANT-22) can be transferred in both Y- and X-type films [2]. Furthermore, the degree of chromophore aggregation within the film—which directly governs the effective second-order hyperpolarizability—is strongly modulated by the molecular environment and cannot be extrapolated from solution-phase measurements of simple stilbene chromophores [3]. Consequently, substitution with a compound of even slightly different alkyl chain length, donor group, or π-bridge structure can catastrophically alter the attainable NLO response and the reproducibility of device fabrication.

4-Nitro-4'-(octadecylamino)stilbene: Quantitative Comparative Evidence for Procurement and Scientific Selection


Second-Order Hyperpolarizability Enhancement in Aggregated vs. Mixed Langmuir-Blodgett Films

In Langmuir-Blodgett films prepared from a slightly acidic to basic subphase (pH 5.5–10), 4-nitro-4′-(octadecylamino)stilbene (OANS) forms aggregated films with strong intermolecular interactions. The second-order hyperpolarizability β of these aggregated films is substantially higher than that of films where molecular interactions are suppressed by mixing with arachidic acid [1].

Nonlinear Optics Second Harmonic Generation Langmuir-Blodgett Films

Exclusive X-Type Film Deposition Behavior of 4-Nitro-4'-(octadecylamino)stilbene (ANS-18) Compared to Tolan Analog ANT-22

Monolayer transfer studies reveal a stark difference in film-forming behavior between the stilbene derivative ANS-18 and the structurally related tolan derivative ANT-22. While ANT-22 can be deposited as both alternating Y-type films (via vertical dipping) and non-alternating X-type films (via horizontal lifting), ANS-18 can only be built up as X-type films using the horizontal lifting method [1].

Langmuir-Blodgett Deposition Thin Film Fabrication Non-Centrosymmetric Assemblies

Modulation of In-Plane Anisotropic Second Harmonic Generation in ANS-18 Monolayer Assemblies

Both ANS-18 and ANT-22 films exhibit considerable in-plane anisotropic second harmonic generation (SHG) signals. However, in the case of ANS-18 films fabricated by the horizontal lifting method, the SHG intensity can be modulated by adjusting the plate position during deposition, owing to the tendency of the NLO chromophore's long axis to orient nearly perpendicular to the direction of monolayer compression [1].

Second Harmonic Generation Anisotropic NLO Monolayer Orientation

Fluorescence Excitation and Emission Maxima in Toluene Solution

The compound exhibits well-defined fluorescence properties that serve as both a quality control metric and a functional characteristic for imaging applications. In toluene solution, the excitation maximum is 441 nm and the emission maximum is approximately 545 nm .

Fluorescence Spectroscopy Chromophore Characterization Quality Control

Commercial Purity Specification and Thermal Stability for Reproducible NLO Device Fabrication

The compound is commercially available with a purity of ≥98.0% as determined by thin-layer chromatography (TLC) . Its melting point is consistently reported in the range of 130–132 °C .

Chemical Purity Thermal Analysis Procurement Specification

4-Nitro-4'-(octadecylamino)stilbene: Recommended Application Scenarios Based on Quantitative Evidence


Fabrication of Non-Centrosymmetric X-Type Langmuir-Blodgett Films for Frequency Doubling

The exclusive ability of 4-nitro-4′-(octadecylamino)stilbene to form X-type LB films via the horizontal lifting method [1] makes it a preferred chromophore for constructing non-centrosymmetric multilayer assemblies for second harmonic generation. Researchers seeking to produce SHG-active films without alternating layers can exploit this deposition behavior to achieve the required chromophore alignment.

pH-Controlled Enhancement of Second-Order Hyperpolarizability in Aggregated Monolayers

The dramatic increase in second-order hyperpolarizability observed for OANS films deposited from subphases at pH 5.5–10, relative to films where aggregation is suppressed [2], indicates that careful control of subphase pH during LB deposition is a critical process parameter. This property positions the compound as a model system for investigating aggregation-enhanced NLO phenomena and for fabricating films with optimized SHG efficiency.

Mixed-Dye Langmuir-Blodgett Films for Tunable Nonlinear Optical Response

The lipophilic nature of 4-nitro-4′-(octadecylamino)stilbene enables its incorporation into mixed-dye LB films , where its NLO properties can be combined with those of complementary chromophores. The documented ability to modulate SHG intensity through plate positioning [1] further supports its use in devices requiring spatial control of the NLO response, such as patterned waveguides or optical switches.

Fluorescence-Based Quality Control and Spectroscopic Characterization of Lipophilic Environments

The well-defined fluorescence excitation (441 nm) and emission (~545 nm) maxima in toluene provide a convenient spectroscopic fingerprint for verifying compound identity and purity. These spectral properties also make the compound suitable as a fluorescent probe in lipophilic media, where its long alkyl chain promotes partitioning into hydrophobic phases.

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